3-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
3-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide (CAS: 2034321-03-2) is a benzamide derivative featuring a pyrazole core substituted with a tetrahydropyranylmethyl group at the N1 position and a 3-methylbenzamide moiety at the C4 position. Its molecular formula is C₁₇H₂₁N₃O₂, with a molecular weight of 299.37 g/mol . This compound is structurally notable for its hybrid heterocyclic system, combining pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and tetrahydropyran (a six-membered oxygen-containing ring).
Properties
IUPAC Name |
3-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-5-4-6-14(9-13)17(21)19-15-10-18-20(11-15)12-16-7-2-3-8-22-16/h4-6,9-11,16H,2-3,7-8,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTJXRATOQOZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features:
- A pyrazole ring , known for its diverse biological activities.
- An oxane moiety , which may influence solubility and interaction with biological targets.
- A benzamide group , associated with various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring.
- Introduction of the oxane moiety.
- Attachment of the benzamide group.
These steps often require specific catalysts and controlled conditions to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Antiproliferative Activity : Compounds containing similar pyrazole structures have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic and breast cancer cells. These compounds disrupt autophagic flux and modulate mTORC1 activity, indicating a novel mechanism for anticancer action .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 (Pancreatic) | < 0.5 | mTORC1 inhibition, autophagy modulation |
| MDA-MB-231 (Breast) | < 0.5 | Disruption of autophagic flux |
Enzyme Inhibition
This compound is investigated for its ability to inhibit specific enzymes involved in cancer progression. It has been shown to affect targets like topoisomerase II and EGFR, which are critical in cancer cell proliferation .
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Binding : The pyrazole moiety may facilitate binding to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways related to growth and survival.
Case Studies
A study focusing on pyrazole derivatives found that compounds with similar structures exhibited significant cytotoxicity against multiple cancer types. Notably, those with a 3-methyl substitution demonstrated enhanced activity compared to their counterparts without this modification .
Another investigation into the structure–activity relationship (SAR) of pyrazole derivatives indicated that modifications at the benzamide position could lead to improved potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores, substitution patterns, or therapeutic targets. Below is a detailed comparison:
Pyrazole-Based Benzamide Derivatives
a) EP 3 532 474 B1 Patent Compound
- Structure : 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide.
- Key Differences :
- Substitution at the pyrazole N1 position: A methyl group replaces the tetrahydropyranylmethyl group.
- Additional substituents: Fluorine at the benzene ring and a triazolopyridine moiety.
- Activity: Designed as a kinase inhibitor, likely targeting oncogenic pathways.
b) GPR139 Antagonist (European Patent Bulletin EP 4153583)
- Structure : 1-(1H-pyrazol-4-yl)methyl-3-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives.
- Key Differences :
- The pyrazole N1 position is substituted with an imidazolone-phenyl system instead of benzamide.
- Lacks the tetrahydropyranylmethyl group.
- Activity : Targets GPR139, a CNS receptor implicated in depression. The imidazolone ring may enhance receptor binding affinity compared to benzamide derivatives .
Tetrahydropyran-Substituted Analogs
a) Encorafenib (BRAFTOVI®)
- Structure: Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino}propan-2-yl}carbamate.
- Key Differences :
- Pyrazole substitution includes a propan-2-yl group and a sulfonamide-phenyl system.
- Contains a pyrimidine-carbamate chain instead of benzamide.
- Activity: Potent BRAF kinase inhibitor used in melanoma treatment. The sulfonamide group enhances solubility and target specificity .
b) BK50687 (Product Index)
- Structure : 5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide.
- Key Differences: Replaces pyrazole with a triazole-thiazole system.
- Activity: Not explicitly reported, but triazole-thiazole hybrids are often investigated for antimicrobial or anticancer properties .
Structural-Activity Relationship (SAR) Analysis
Q & A
Q. Basic Research Focus
- Spectroscopic Analysis :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Challenges include low solubility in water, requiring DMSO/acetone co-solvent systems for crystal growth .
Advanced Consideration : Employ DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, particularly at the pyrazole-amide junction, and correlate with experimental NMR shifts .
What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological targets?
Q. Advanced Research Focus
- Analog Synthesis : Modify the oxane ring (e.g., tetrahydropyran vs. tetrahydrofuran) or benzamide substituents (e.g., electron-withdrawing groups at the 3-position) to assess target binding .
- Biological Assays :
- Data Interpretation : Compare IC₅₀ values across analogs to identify critical substituents (e.g., oxane’s role in membrane permeability) .
How do crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
Q. Advanced Research Focus
- Data Collection : High-resolution (<1.0 Å) synchrotron data is ideal for resolving torsional angles in the oxane-pyrazole linkage.
- Refinement Challenges :
- Validation : Cross-check with Hirshfeld surface analysis to ensure packing forces do not distort the solution-state conformation .
What methodologies assess the compound’s stability under physiological and storage conditions?
Q. Basic Research Focus
- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C typical for benzamides) .
- Solution Stability :
- pH Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC (e.g., hydrolysis of the amide bond at pH < 2) .
- Light Sensitivity : Conduct ICH Q1B photostability testing to define storage conditions (e.g., amber vials) .
Advanced Consideration : Use LC-MS to identify degradation products (e.g., oxane ring-opening or pyrazole oxidation) and propose stabilization strategies .
How can conflicting biological activity data across studies be systematically addressed?
Q. Advanced Research Focus
- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration) that may alter potency. For example, serum proteins may sequester hydrophobic analogs, reducing apparent activity .
- Purity Verification : Re-test batches with HPLC purity <98% to exclude confounding by synthetic byproducts (e.g., unreacted pyrazole intermediates) .
- Meta-Analysis : Use tools like RevMan to aggregate data from kinase inhibition studies and identify outliers tied to specific substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
